2-Chloro-1,3,2-dioxaphospholane

Catalog No.
S1490850
CAS No.
822-39-9
M.F
C2H4ClO2P
M. Wt
126.48 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,3,2-dioxaphospholane

CAS Number

822-39-9

Product Name

2-Chloro-1,3,2-dioxaphospholane

IUPAC Name

2-chloro-1,3,2-dioxaphospholane

Molecular Formula

C2H4ClO2P

Molecular Weight

126.48 g/mol

InChI

InChI=1S/C2H4ClO2P/c3-6-4-1-2-5-6/h1-2H2

InChI Key

OLSFRDLMFAOSIA-UHFFFAOYSA-N

SMILES

C1COP(O1)Cl

Synonyms

Ethylene Phosphorochloridite; Phosphorochloridous Acid Cyclic Ethylene Ester; Cyclic Phosphorochloridite Ethylene Glycol; Cyclic O,O-Ethylene Phosphorochloridite;

Canonical SMILES

C1COP(O1)Cl

Organic Synthesis:

2-Chloro-1,3,2-dioxaphospholane (2-chloro-1,3,2-dioxaphospholane) is a valuable reagent in organic synthesis, particularly in coupling reactions. It acts as a chlorophosphiting agent, readily forming new carbon-phosphorus bonds. Its cyclic structure and readily available chlorine atom make it a versatile intermediate for various coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon or carbon-heteroatom bonds using transition metal catalysts. 2-Chloro-1,3,2-dioxaphospholane serves as a precursor to phosphine ligands commonly employed in these couplings .
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl boronic acid and an organic halide or triflate. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare boronic acid derivatives, expanding the scope of this coupling reaction .
  • Stille coupling: This reaction forms carbon-carbon bonds between an organotin reagent and an organic halide. 2-Chloro-1,3,2-dioxaphospholane can be used to introduce a phosphonate group, enabling further functionalization of the molecule .
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare alkyne derivatives, expanding the scope of this coupling reaction .
  • Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc reagent and an organic halide. Similar to other coupling reactions, 2-Chloro-1,3,2-dioxaphospholane can be used to introduce functionalities compatible with Negishi coupling .
  • Heck coupling: This reaction forms carbon-carbon bonds between an alkene and an aryl or vinyl halide using a palladium catalyst. 2-Chloro-1,3,2-dioxaphospholane can be used to introduce functionalities compatible with Heck coupling .
  • Hiyama coupling: This reaction forms carbon-carbon bonds between a silicon-based organometallic reagent and an organic halide. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare silicon-based coupling partners, expanding the scope of Hiyama coupling .

Phosphorylation:

2-Chloro-1,3,2-dioxaphospholane can be used as a phosphorylating agent, introducing a phosphate group to various organic molecules. This modification can significantly alter the molecule's properties, such as:

  • Improving water solubility: Introducing a phosphate group can enhance the water solubility of organic molecules, making them more bioavailable for potential drug development applications.
  • Introducing negative charge: The phosphate group carries a negative charge, which can influence the molecule's interaction with other molecules and biological systems.
  • Modulating biological activity: Phosphorylation is a common biological process that regulates the activity of various biomolecules. Introducing a phosphate group using 2-Chloro-1,3,2-dioxaphospholane can be used to study the effect of phosphorylation on specific molecules.

Research into Novel Materials:

The unique properties of 2-Chloro-1,3,2-dioxaphospholane make it a valuable tool for research into novel materials. Its ability to form stable bonds with various functional groups allows for the development of:

  • Flame retardants: By incorporating phosphorus into polymers, 2-Chloro-1,3,2-dioxaphospholane can be used to develop flame-retardant materials with improved safety profiles.
  • Polymers with specific functionalities: The versatility of 2-Chloro-1,3,2-dioxaphospholane in organic synthesis allows for the creation of polymers with tailored properties, such as improved conductivity or biocompatibility.
  • Catalysts: The phosphorus atom in 2-Chloro-1,3,2-dioxaphospholane can act as a Lewis acid, making it a potential candidate for the development of

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

822-39-9

Wikipedia

2-Chloro-1,3,2-dioxaphospholane

General Manufacturing Information

1,3,2-Dioxaphospholane, 2-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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